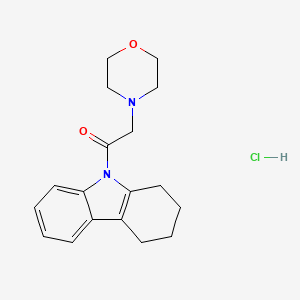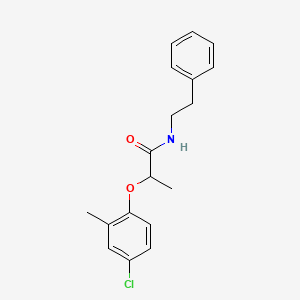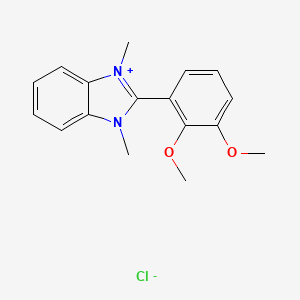
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is thought that 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have a number of biochemical and physiological effects. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has a number of advantages for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a small molecule drug that can easily cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has some limitations for lab experiments. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride can be toxic at high doses, which can limit its therapeutic potential. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Orientations Futures
There are a number of future directions for research on 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is to investigate the potential therapeutic applications of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, which could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride involves the condensation of 4-morpholineacetic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a dehydrating agent. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is a relatively simple process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has also been shown to have potential applications in the treatment of Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B4956825.png)
![5-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956845.png)
![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)
